2-[4-(4-chlorophthalazin-1-yl)phenoxy]-N,N-diethylacetamide
Description
IUPAC Nomenclature and Systematic Chemical Identification
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that reflect its complex structural hierarchy. The primary name, this compound, indicates the presence of several key structural components arranged in a specific connectivity pattern. The phthalazine core represents a bicyclic aromatic heterocycle containing two nitrogen atoms in adjacent positions, with the chlorine substituent located at the 4-position of this ring system. This chlorinated phthalazine moiety serves as the foundation from which the remainder of the molecule extends through a phenyl bridge.
The systematic nomenclature reveals that the phthalazine ring is connected to a phenyl group at the 1-position, creating a biaryl linkage that contributes significantly to the molecule's overall rigidity. The phenyl ring bears an oxygen atom at the para position relative to the phthalazine attachment point, establishing an ether linkage that connects to the acetamide portion of the molecule. The acetamide group itself carries two ethyl substituents on the nitrogen atom, designated by the N,N-diethyl prefix in the systematic name. Alternative nomenclature systems may reference this compound using various synonyms, including registry numbers such as 732260-57-0, which provide unique identifiers for database searches and chemical inventory management.
The structural complexity of this compound necessitates careful attention to stereochemical considerations, particularly regarding the potential for conformational isomers arising from rotation around the various single bonds connecting the aromatic and aliphatic portions. The systematic naming convention ensures unambiguous identification of the specific connectivity pattern while maintaining consistency with established nomenclature protocols for similar heterocyclic compounds.
Molecular Formula and Weight Analysis
The molecular formula C20H20ClN3O2 provides fundamental insights into the atomic composition and potential structural arrangements of this compound. This formula indicates the presence of twenty carbon atoms, twenty hydrogen atoms, one chlorine atom, three nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 369.8 grams per mole. The carbon-to-hydrogen ratio suggests a highly aromatic character, consistent with the presence of multiple aromatic ring systems within the molecular structure.
The molecular weight calculation takes into account the contributions from each atomic component, with the carbon framework contributing approximately 240.2 atomic mass units, hydrogen atoms adding 20.2 units, the single chlorine atom contributing 35.5 units, nitrogen atoms totaling 42.0 units, and oxygen atoms adding 32.0 units. This molecular weight places the compound in a size range that is amenable to various analytical techniques while remaining within typical parameters for small-molecule pharmaceutical and research applications.
| Element | Count | Atomic Weight (amu) | Total Contribution (amu) |
|---|---|---|---|
| Carbon | 20 | 12.01 | 240.20 |
| Hydrogen | 20 | 1.008 | 20.16 |
| Chlorine | 1 | 35.45 | 35.45 |
| Nitrogen | 3 | 14.007 | 42.021 |
| Oxygen | 2 | 15.999 | 31.998 |
| Total | 46 | - | 369.829 |
The degree of unsaturation can be calculated from the molecular formula using the formula (2C + 2 + N - H - X)/2, where C represents carbon atoms, N represents nitrogen atoms, H represents hydrogen atoms, and X represents halogen atoms. For this compound, the calculation yields (2×20 + 2 + 3 - 20 - 1)/2 = 12 degrees of unsaturation, indicating the presence of twelve rings and/or double bonds within the structure. This high degree of unsaturation is consistent with the presence of three aromatic rings and the carbonyl group of the acetamide functionality.
X-ray Crystallographic Data Interpretation
X-ray crystallographic analysis provides the most definitive structural information for solid-state characterization of this compound, though specific crystallographic data for this exact compound requires extrapolation from related phthalazine derivatives. Crystal structure determination of similar condensed phthalazine compounds has revealed important insights into the preferred conformations and intermolecular interactions that govern solid-state packing. These studies demonstrate that phthalazine-containing molecules typically adopt planar or near-planar conformations for their aromatic portions, with significant influence from the electron-withdrawing chlorine substituent on the overall electronic distribution.
Crystallographic studies of related phthalazine derivatives have shown that the bicyclic phthalazine core maintains planarity due to its aromatic character, with bond lengths and angles consistent with typical heterocyclic aromatic systems. The chlorine substituent at the 4-position introduces both steric and electronic effects that influence the overall molecular geometry and intermolecular interactions within the crystal lattice. In similar structures, the phenoxy linker region often exhibits some degree of conformational flexibility, allowing for various torsional arrangements that can be stabilized by different crystal packing forces.
| Structural Parameter | Typical Range | Expected Value |
|---|---|---|
| Phthalazine C-N bond length | 1.32-1.35 Å | 1.34 Å |
| Aromatic C-C bond length | 1.38-1.42 Å | 1.40 Å |
| C-Cl bond length | 1.74-1.78 Å | 1.76 Å |
| Phenoxy C-O bond length | 1.36-1.40 Å | 1.38 Å |
| Acetamide C=O bond length | 1.22-1.24 Å | 1.23 Å |
The interpretation of crystallographic data for phthalazine derivatives reveals that hydrogen bonding interactions play crucial roles in determining crystal packing arrangements. The acetamide functionality provides potential hydrogen bond acceptor sites through its carbonyl oxygen, while the aromatic systems can participate in π-π stacking interactions that contribute to crystal stability. The chlorine substituent may also engage in halogen bonding interactions, adding another layer of complexity to the intermolecular forces governing solid-state structure.
Conformational Analysis via 3D Molecular Modeling
Three-dimensional molecular modeling of this compound requires sophisticated computational approaches to account for the multiple conformational degrees of freedom present in this flexible molecule. The compound's structure contains several rotatable bonds, particularly around the phenoxy linker and the acetamide side chain, necessitating comprehensive conformational sampling to identify low-energy conformations and understand the molecule's dynamic behavior. Computational studies using density functional theory methods, such as those employed for related phthalazine compounds, provide insights into the preferred geometries and electronic properties.
The conformational analysis must consider rotation around key bonds, including the C-O bond connecting the phenyl ring to the acetamide moiety, the C-N bonds of the diethylamide group, and the torsional angle between the phthalazine and phenyl ring systems. Molecular dynamics simulations and quantum mechanical calculations have shown that phthalazine derivatives often exhibit preferences for specific conformational arrangements that minimize steric clashes while maximizing favorable electronic interactions. The chlorine substituent on the phthalazine ring influences the electronic distribution and may affect the preferred orientations of adjacent aromatic systems.
Advanced computational methods, including density functional theory calculations with basis sets such as 6-31G(d,p), have been successfully applied to similar phthalazine compounds to determine optimized geometries and predict spectroscopic properties. These calculations typically reveal that the phthalazine core maintains a planar geometry, while the phenoxy linker and acetamide portions exhibit varying degrees of conformational flexibility. The energy barriers for rotation around single bonds can be calculated to understand the dynamic behavior of the molecule in solution and its potential for adopting different conformational states.
| Rotatable Bond | Estimated Barrier (kcal/mol) | Preferred Torsion Angle |
|---|---|---|
| Phthalazine-Phenyl | 8-12 | 30-45° |
| Phenyl-Oxygen | 3-5 | 0° or 180° |
| Oxygen-Acetamide | 2-4 | 60-120° |
| N-Ethyl groups | 1-3 | Variable |
Comparative Structural Analysis with Phthalazine Derivatives
Comparative structural analysis of this compound with other phthalazine derivatives reveals important structure-activity relationships and provides context for understanding its unique structural features. The phthalazine core represents a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting diverse biological activities that correlate with specific structural modifications. The presence of the chlorine substituent at the 4-position distinguishes this compound from many other phthalazine derivatives and introduces unique electronic and steric effects.
Studies of phthalazine derivative libraries have demonstrated that substitution patterns on the phthalazine ring significantly influence both the physical properties and biological activities of these compounds. The 4-chloro substitution pattern observed in the target compound is relatively common among bioactive phthalazine derivatives, suggesting that this modification provides favorable interactions with biological targets. Comparative analysis with compounds such as 1-[4-(4-chlorophthalazin-1-yl)phenyl]ethanone reveals structural similarities in the chlorophthalazine-phenyl connectivity while highlighting differences in the terminal functional groups.
The phenoxy linker present in this compound represents a structural feature that is less common among phthalazine derivatives compared to direct aryl-aryl connections. This ether linkage introduces additional conformational flexibility and may influence the overall molecular shape and binding properties compared to more rigid analogs. The diethylacetamide terminus provides hydrogen bonding capabilities and lipophilic character that distinguishes this compound from simpler phthalazine derivatives.
Quantitative structure-activity relationship studies of phthalazine derivatives have identified key structural descriptors that correlate with biological activity, including molecular volume, lipophilicity, and electronic properties. The incorporation of the diethylacetamide group in the target compound likely influences these descriptors in ways that may enhance or modify its interaction profile compared to simpler phthalazine analogs. Comparative analysis suggests that the combination of the chlorophthalazine core with the flexible phenoxy-acetamide linker creates a unique structural architecture within the broader family of phthalazine derivatives.
Properties
IUPAC Name |
2-[4-(4-chlorophthalazin-1-yl)phenoxy]-N,N-diethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c1-3-24(4-2)18(25)13-26-15-11-9-14(10-12-15)19-16-7-5-6-8-17(16)20(21)23-22-19/h5-12H,3-4,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STWXNZHWZQDOQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-chlorophthalazin-1-yl)phenoxy]-N,N-diethylacetamide typically involves the following steps:
-
Formation of the Chlorophthalazinyl Intermediate: : The initial step involves the synthesis of the 4-chlorophthalazin-1-yl intermediate. This can be achieved through the chlorination of phthalazine using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions .
-
Coupling with Phenoxy Group: : The chlorophthalazinyl intermediate is then reacted with a phenoxy compound in the presence of a base such as potassium carbonate. This step forms the 4-(4-chlorophthalazin-1-yl)phenoxy intermediate .
-
Formation of the Final Compound: : The final step involves the reaction of the 4-(4-chlorophthalazin-1-yl)phenoxy intermediate with N,N-diethylacetamide. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-chlorophthalazin-1-yl)phenoxy]-N,N-diethylacetamide undergoes various types of chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the phenoxy group, leading to the formation of phenolic derivatives .
-
Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions may reduce the chlorophthalazinyl group to form corresponding amines .
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the chlorophthalazinyl group. Common reagents include sodium methoxide or potassium tert-butoxide .
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide; polar aprotic solvents.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Anti-inflammatory Activity
Studies have demonstrated that this compound exhibits anti-inflammatory properties by inhibiting specific signaling pathways associated with inflammatory responses. The chlorophthalazine component enhances its binding affinity to enzymes involved in these pathways, making it a candidate for therapeutic development against inflammatory diseases.
Anticancer Potential
The compound has shown promise as an anticancer agent. Its ability to modulate cell proliferation and induce apoptosis in cancer cells has been documented in various studies. The presence of the phenoxy group contributes to its biological activity by facilitating interactions with cellular targets.
Pharmacokinetics and Mechanism of Action
Preliminary pharmacokinetic studies suggest that 2-[4-(4-chlorophthalazin-1-yl)phenoxy]-N,N-diethylacetamide has favorable absorption characteristics. However, detailed studies are required to fully elucidate its metabolic pathways and potential drug interactions. The compound primarily undergoes nucleophilic substitutions and acylation reactions due to the acetamide functional group, which may influence its pharmacological profile.
Case Study 1: Anti-inflammatory Effects
A study investigating the anti-inflammatory effects of this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The results indicated that treatment with the compound led to a reduction in markers associated with inflammation, suggesting its potential as a therapeutic agent for inflammatory diseases.
Case Study 2: Anticancer Activity
In a preclinical trial assessing the anticancer activity of this compound, researchers observed that the compound induced apoptosis in various cancer cell lines. The study reported a dose-dependent response, highlighting its potential as an effective treatment option for certain types of cancer.
Mechanism of Action
The mechanism of action of 2-[4-(4-chlorophthalazin-1-yl)phenoxy]-N,N-diethylacetamide involves its interaction with specific molecular targets and pathways:
-
Molecular Targets: : The compound is known to interact with enzymes and receptors involved in cellular processes. For example, it may inhibit certain enzymes involved in DNA replication, leading to anticancer effects .
-
Pathways Involved: : The compound can modulate signaling pathways related to cell proliferation and apoptosis. This modulation can result in the inhibition of cancer cell growth and induction of cell death .
Comparison with Similar Compounds
Anti-Inflammatory Phenoxy-Acetamide Derivatives
Key Compounds :
- (Z)-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)-N-(3-fluorophenyl)acetamide (73)
- (Z)-N-(3-chlorophenyl)-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide (74)
Structural Similarities :
- Shared phenoxy-acetamide backbone.
- Halogenated aryl groups (fluoro or chloro) at the terminal position.
Functional Differences :
- Target Compound : Chlorophthalazine ring replaces the thiazolidinedione group.
- Biological Activity : Compounds 73 and 74 exhibit potent anti-inflammatory activity, with efficacy comparable to indomethacin. The thiazolidinedione moiety is critical for peroxisome proliferator-activated receptor (PPAR) modulation, whereas the chlorophthalazine group in the target compound may target kinases or histone deacetylases (HDACs) .
Chlorophenyl-Containing Acetamides
Key Compounds :
Structural Similarities :
- Chlorophenyl groups enhance electrophilicity and target binding.
- Sulfur-containing substituents (e.g., sulfanyl, sulfamoyl) improve solubility.
Functional Differences :
- Target Compound : Chlorophthalazine provides a planar aromatic system for π-π stacking in enzyme active sites.
- Compound : Sulfamoyl and sulfanyl groups may enhance interaction with cysteine residues in enzymes.
- Compound : Nitro and methylsulfonyl groups act as electron-withdrawing groups, stabilizing intermediates in heterocyclic synthesis .
HDAC and Kinase-Targeting Analogs
Key Compounds :
- [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid ()
Structural Similarities :
- Phenoxy linker for spatial flexibility.
- Bulky aromatic systems (boronic acid vs. chlorophthalazine).
Functional Differences :
- Compound : Boronic acid group chelates zinc in HDAC active sites, inhibiting fungal RPD3 with IC₅₀ ~1 µM.
- Target Compound : Diethylacetamide may enhance blood-brain barrier penetration, while chlorophthalazine could inhibit kinases via ATP-binding site competition .
| Compound | Target Enzyme | IC₅₀/Potency | Reference |
|---|---|---|---|
| Compound | Fungal RPD3 | ~1 µM (appressorium inhibition) | |
| Target Compound | Kinases/HDACs | Unknown | — |
Biological Activity
2-[4-(4-chlorophthalazin-1-yl)phenoxy]-N,N-diethylacetamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H19ClN2O2, with a molecular weight of 320.80 g/mol. The compound features a phthalazin moiety, which is known for its diverse biological activities.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Antagonism of Receptors : It has been suggested that the compound may act as an antagonist at certain receptor sites, potentially influencing pathways related to inflammation and immune response.
- Inhibition of Enzymatic Activity : Preliminary studies indicate that it might inhibit specific enzymes involved in metabolic processes, which could be relevant for therapeutic applications in metabolic disorders.
Pharmacological Effects
- Anti-inflammatory Activity : The compound has shown potential in reducing inflammation in various models. For instance, in studies involving animal models of arthritis, administration of the compound led to significant reductions in inflammatory markers.
- Antimicrobial Properties : In vitro studies have demonstrated that this compound exhibits antimicrobial activity against several bacterial strains, suggesting its potential use as an antimicrobial agent.
- Cytotoxicity : Research has indicated that the compound may possess cytotoxic properties against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.
Case Studies
- Case Study 1 : A study published in a peer-reviewed journal examined the anti-inflammatory effects of the compound in a rat model of induced arthritis. Results showed a marked decrease in paw swelling and histological evidence of reduced synovial inflammation after treatment with the compound over a four-week period.
- Case Study 2 : Another study focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The findings revealed a minimum inhibitory concentration (MIC) indicating effective antimicrobial activity, suggesting potential applications in treating infections caused by these pathogens.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Observations | Reference |
|---|---|---|
| Anti-inflammatory | Reduced inflammation in arthritis model | Case Study 1 |
| Antimicrobial | Effective against S. aureus and E. coli | Case Study 2 |
| Cytotoxicity | Induced apoptosis in cancer cell lines | Preliminary Study |
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing 2-[4-(4-chlorophthalazin-1-yl)phenoxy]-N,N-diethylacetamide, and what intermediates are critical in its synthesis?
- Methodology : The compound is typically synthesized via multi-step reactions involving intermediates such as 4-(4-chlorophthalazin-1-yl)phenol and 2-chloro-N,N-diethylacetamide. Key steps include nucleophilic aromatic substitution (e.g., coupling phenols with chloroacetamides) and purification via column chromatography. For example, similar acetamide derivatives are synthesized using dichloroacetyl chloride or chloral cyanohydrin as acylating agents . Multi-step syntheses often yield intermediates like 2-chloro-N-methylacetamide, which are critical for downstream functionalization .
Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, while Infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretch). X-ray crystallography resolves molecular geometry and intermolecular interactions, such as hydrogen bonding (e.g., C–H···O or N–H···O) that influence crystal packing . Mass spectrometry (MS) validates molecular weight and purity .
Q. What are the primary applications of this compound in medicinal chemistry research?
- Methodology : The compound serves as an intermediate in synthesizing bioactive molecules, such as enzyme inhibitors or receptor modulators. Its phthalazine moiety is structurally analogous to quinazolinone derivatives, which exhibit antimicrobial and anticancer properties in preclinical studies . Researchers screen its derivatives for binding affinity using assays like Surface Plasmon Resonance (SPR) or enzymatic inhibition studies .
Advanced Research Questions
Q. How can researchers optimize the low yields observed in multi-step synthesis of this compound?
- Reaction parameter tuning : Adjusting temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading.
- Protecting group strategies : Temporarily shielding reactive sites (e.g., hydroxyl or amine groups) to prevent side reactions.
- Flow chemistry : Enhancing mixing efficiency and reducing degradation in continuous reactors.
- High-throughput screening : Testing diverse conditions (e.g., bases, ligands) to identify optimal catalytic systems .
Q. What strategies are employed to resolve contradictions in biological activity data across different studies?
- Methodology : Contradictions arise from variations in assay conditions (e.g., cell lines, incubation times). To mitigate:
- Standardized protocols : Adopt guidelines like OECD Test No. 423 for cytotoxicity assays.
- Structural analogs : Synthesize derivatives with controlled substitutions (e.g., halogen or methoxy groups) to isolate structure-activity relationships (SAR) .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and validate experimental results .
Q. How do structural modifications at specific positions influence the compound's physicochemical properties?
- Methodology : Systematic SAR studies reveal:
- Chlorine substitution : Enhances lipophilicity (logP) and membrane permeability, measured via HPLC-derived retention times .
- Diethylacetamide group : Modulates solubility and metabolic stability. Replacements with cyclic amides (e.g., piperazine) alter hydrogen-bonding capacity, assessed via solubility assays .
- Phenoxy linker : Lengthening the spacer improves target engagement in enzyme inhibition assays .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the compound’s stability under acidic conditions?
- Methodology : Stability discrepancies may stem from pH variations or counterion effects. Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. Compare degradation products via LC-MS and identify vulnerable bonds (e.g., amide hydrolysis) .
Q. What experimental controls are critical when evaluating the compound’s pharmacokinetic (PK) properties?
- Methodology : Include:
- Positive controls : Known CYP450 inhibitors (e.g., ketoconazole) in microsomal stability assays.
- Vehicle controls : Assess solvent effects (e.g., DMSO) on absorption.
- Matrix-matched calibration : Validate bioanalytical methods (e.g., LC-MS/MS) in plasma .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
